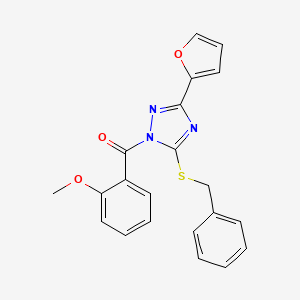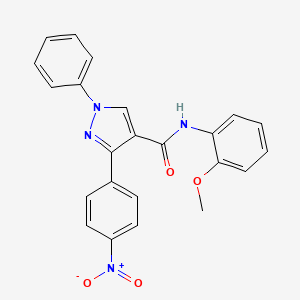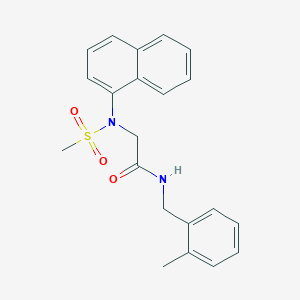
5-(benzylthio)-3-(2-furyl)-1-(2-methoxybenzoyl)-1H-1,2,4-triazole
Overview
Description
5-(benzylthio)-3-(2-furyl)-1-(2-methoxybenzoyl)-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is a triazole derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mechanism of Action
The mechanism of action of 5-(benzylthio)-3-(2-furyl)-1-(2-methoxybenzoyl)-1H-1,2,4-triazole has been extensively studied. It has been shown to inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. This compound has also been shown to exhibit antitumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to exhibit antioxidant activity by scavenging free radicals. In addition, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(benzylthio)-3-(2-furyl)-1-(2-methoxybenzoyl)-1H-1,2,4-triazole in lab experiments include its high potency and selectivity, as well as its ability to inhibit the growth of bacteria, fungi, and cancer cells. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 5-(benzylthio)-3-(2-furyl)-1-(2-methoxybenzoyl)-1H-1,2,4-triazole. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the study of the compound's potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to investigate the compound's potential use as a ligand for metal complexes, as well as its potential use as a corrosion inhibitor. Finally, more studies are needed to investigate the compound's potential toxicity and its effects on living organisms.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied. It exhibits antibacterial, antifungal, and antitumor activities, as well as various biochemical and physiological effects. Despite its potential advantages, its potential toxicity may limit its use in certain experiments. There are several future directions for the study of this compound, including the development of new synthesis methods and the investigation of its potential use as a fluorescent probe, a ligand for metal complexes, and a corrosion inhibitor.
Scientific Research Applications
5-(benzylthio)-3-(2-furyl)-1-(2-methoxybenzoyl)-1H-1,2,4-triazole has been studied for its potential applications in various areas of scientific research. It has been shown to exhibit antibacterial, antifungal, and antitumor activities. This compound has also been studied for its potential use as a corrosion inhibitor, and as a ligand for metal complexes. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
[5-benzylsulfanyl-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-26-17-11-6-5-10-16(17)20(25)24-21(28-14-15-8-3-2-4-9-15)22-19(23-24)18-12-7-13-27-18/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDYNELTXFAUBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C(=NC(=N2)C3=CC=CO3)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3617940.png)
![N-(4-iodophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3617948.png)

![N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B3617983.png)
![N-(4-fluorophenyl)-4-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3617987.png)
![N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3617996.png)
amino]benzamide](/img/structure/B3617999.png)


![N-(3-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B3618025.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-1-naphthalenesulfonamide](/img/structure/B3618026.png)
![3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-(4-fluorophenyl)propanamide](/img/structure/B3618029.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(2-phenylethyl)propanamide](/img/structure/B3618030.png)
![N-benzyl-N-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methyl}-2-furamide](/img/structure/B3618038.png)